molecular formula C9H14N2O3 B12272221 N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide

N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide

Cat. No.: B12272221
M. Wt: 198.22 g/mol
InChI Key: LEPJIIYADQKGKA-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide is a chemical compound characterized by the presence of a pyrrole ring substituted with a carboxamide group and a 2,2-dimethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide typically involves the reaction of pyrrole-2-carboxylic acid with 2,2-dimethoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrole ring and carboxamide group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C9H14N2O3/c1-13-8(14-2)6-11-9(12)7-4-3-5-10-7/h3-5,8,10H,6H2,1-2H3,(H,11,12)

InChI Key

LEPJIIYADQKGKA-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C1=CC=CN1)OC

Origin of Product

United States

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